6-(Furan-2-yl)pyridine-2-methanol
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Overview
Description
6-(Furan-2-yl)pyridine-2-methanol is an organic compound that features a furan ring fused to a pyridine ring with a methanol group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)pyridine-2-methanol typically involves the reaction of furan-2-carbaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)pyridine-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: The major products include furan-2-carboxylic acid and pyridine-2-carboxylic acid.
Reduction: The major products include this compound derivatives with reduced functional groups.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
6-(Furan-2-yl)pyridine-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carbaldehyde
- Pyridine-2-carboxylic acid
- (6-Furan-2-yl-pyridin-2-yl)amine
Uniqueness
6-(Furan-2-yl)pyridine-2-methanol is unique due to its combination of a furan ring and a pyridine ring with a methanol group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
[6-(furan-2-yl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-6,12H,7H2 |
InChI Key |
GGFONAMAWBCVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CO2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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